
(3-Methoxyphenethyl)urea
描述
(3-Methoxyphenethyl)urea, is a derivative of urea where the hydrogen atoms are replaced by a 3-methoxyphenethyl group. This compound is part of a larger class of urea derivatives known for their significant roles in various biological pathways, including neurotransmission and neuromodulation . Urea derivatives are increasingly employed in medicinal chemistry due to their tunable physicochemical and structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, (3-methoxyphenethyl)-, typically involves the reaction of 3-methoxyphenethylamine with an isocyanate or carbamoyl chloride. One common method involves the use of in-situ generated imidazolide intermediates, which proceed to completion in the absence of a base and under air at room temperature . This method allows access to sensitive functional groups and is efficient for producing unsymmetrical urea derivatives .
Industrial Production Methods
Industrial production methods for urea derivatives often involve large-scale reactions using similar synthetic routes. The absence of metal catalysts and the use of efficient one-pot procedures are preferred to minimize costs and maximize yields . These methods are designed to be scalable and economically viable for pharmaceutical and medicinal chemistry applications .
化学反应分析
Types of Reactions
(3-Methoxyphenethyl)urea, undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like boron tribromide (BBr3) are used for demethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, demethylation of 3-methoxyphenethylamine using BBr3 yields the corresponding tyramine analogues .
科学研究应用
(3-Methoxyphenethyl)urea, has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Urea derivatives have been investigated for their potential in treating various diseases, including Alzheimer’s disease, depression, and cancer
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of urea, (3-methoxyphenethyl)-, involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter activity by binding to receptors in the central nervous system . Additionally, it has been shown to inhibit certain enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a neurotransmitter.
Tyramine: A vasoactive amine formed from tyrosine by enzymatic decarboxylation.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Uniqueness
(3-Methoxyphenethyl)urea, is unique due to its combination of the urea functional group and the 3-methoxyphenethyl moiety. This structure allows it to engage in a variety of biological interactions and makes it a versatile compound for medicinal chemistry applications .
属性
IUPAC Name |
2-(3-methoxyphenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUNVKXTODHDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219283 | |
| Record name | Urea, (3-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69226-63-7 | |
| Record name | N-[2-(3-Methoxyphenyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69226-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (3-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

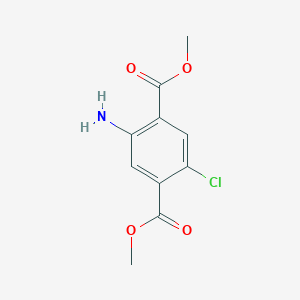
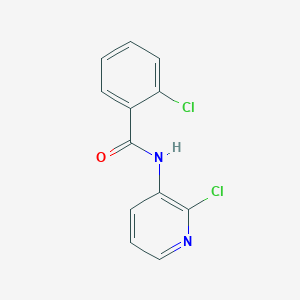
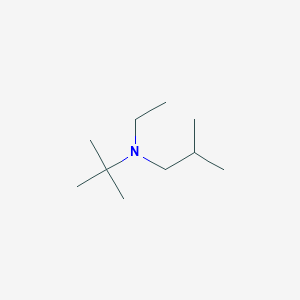

![2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1622490.png)

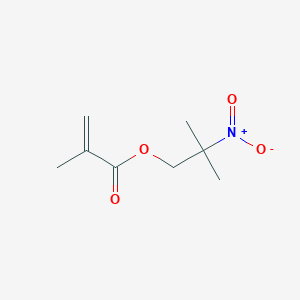
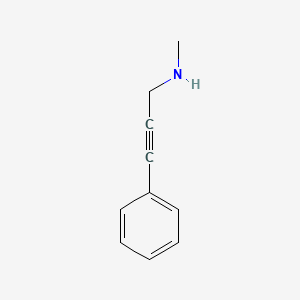
![N-[(3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1622499.png)
![2-[(Thiophen-3-ylmethyl)-amino]-ethanol](/img/structure/B1622500.png)
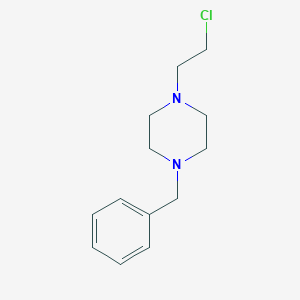
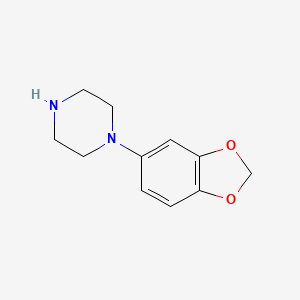

![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)
